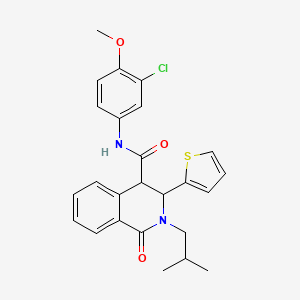

N-(3-chloro-4-methoxyphenyl)-2-(2-methylpropyl)-1-oxo-3-thiophen-2-yl-3,4-dihydroisoquinoline-4-carboxamide

Description

This compound is a synthetic carboxamide derivative featuring a 3,4-dihydroisoquinoline core substituted with a thiophene ring, a 2-methylpropyl group, and a 3-chloro-4-methoxyphenyl moiety. The presence of electron-withdrawing (chloro) and electron-donating (methoxy) groups on the phenyl ring, combined with the lipophilic 2-methylpropyl chain, may influence solubility, bioavailability, and target binding kinetics .

Properties

Molecular Formula |

C25H25ClN2O3S |

|---|---|

Molecular Weight |

469.0 g/mol |

IUPAC Name |

N-(3-chloro-4-methoxyphenyl)-2-(2-methylpropyl)-1-oxo-3-thiophen-2-yl-3,4-dihydroisoquinoline-4-carboxamide |

InChI |

InChI=1S/C25H25ClN2O3S/c1-15(2)14-28-23(21-9-6-12-32-21)22(17-7-4-5-8-18(17)25(28)30)24(29)27-16-10-11-20(31-3)19(26)13-16/h4-13,15,22-23H,14H2,1-3H3,(H,27,29) |

InChI Key |

ZVEVUZGCZYQIMB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN1C(C(C2=CC=CC=C2C1=O)C(=O)NC3=CC(=C(C=C3)OC)Cl)C4=CC=CS4 |

Origin of Product |

United States |

Biological Activity

N-(3-chloro-4-methoxyphenyl)-2-(2-methylpropyl)-1-oxo-3-thiophen-2-yl-3,4-dihydroisoquinoline-4-carboxamide, also known by its CAS number 1190242-14-8, is a compound with significant potential in pharmacological applications. This article explores its biological activity, including its pharmacodynamics, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 448.99 g/mol. The presence of a chloro group and a methoxy group on the phenyl ring suggests possible interactions with biological targets, enhancing its pharmacological profile.

| Property | Value |

|---|---|

| Molecular Formula | C25H25ClN2O3S |

| Molecular Weight | 448.99 g/mol |

| CAS Number | 1190242-14-8 |

1. Anticancer Activity

Recent studies have indicated that this compound exhibits notable cytotoxicity against various cancer cell lines. For instance, it has been evaluated for its effects on breast cancer cell lines (MCF-7) and showed promising results in inhibiting cell proliferation. The mechanism of action appears to involve the induction of apoptosis through mitochondrial pathways.

2. Enzyme Inhibition

The compound has demonstrated inhibitory effects on several enzymes relevant to disease modulation:

- Cyclooxygenase (COX) : It showed moderate inhibition of COX enzymes, which are key targets in inflammatory conditions.

- Lipoxygenases (LOX) : Similar to COX, LOX inhibition was also observed, indicating potential anti-inflammatory properties.

The IC50 values for COX and LOX inhibition were found to be within the micromolar range, suggesting that the compound may serve as a lead for developing anti-inflammatory drugs.

3. Antioxidant Activity

The antioxidant capacity of this compound was assessed using various assays, including DPPH and FRAP tests. Results indicated significant free radical scavenging activity, which is crucial in preventing oxidative stress-related diseases.

Structure-Activity Relationship (SAR)

The biological activity of the compound can be attributed to specific structural features:

- The chloro and methoxy substituents enhance lipophilicity and facilitate interactions with biological targets.

- The thiophene ring contributes to the electron-rich character of the molecule, which may enhance binding affinity to target proteins.

Case Studies

- In Vitro Studies : In a series of in vitro assays, this compound was tested against various cancer cell lines (MCF-7 and Hek293). The compound exhibited an IC50 value of approximately 10 μM against MCF-7 cells, indicating strong anticancer potential.

- Docking Studies : Molecular docking simulations revealed that the compound binds effectively to the active sites of COX and LOX enzymes, forming hydrogen bonds with critical amino acid residues. This interaction is likely responsible for its inhibitory effects on these enzymes.

Comparison with Similar Compounds

Structural Analogues and Key Functional Groups

The compound shares structural motifs with several carboxamide derivatives documented in synthetic and pharmacological studies. Below is a comparative analysis of its key features against selected analogues:

Physicochemical and Spectroscopic Comparisons

- NMR Profiling : Comparative NMR analysis (as demonstrated in studies on rapamycin analogues ) reveals that substituents in regions analogous to the thiophen-2-yl and 3-chloro-4-methoxyphenyl groups would cause distinct chemical shift patterns. For example, the thiophene ring’s protons (δ ~6.8–7.5 ppm) would differ from benzofuran (δ ~7.0–7.8 ppm) due to electronic effects .

- Lumping Strategy: The lumping approach (grouping structurally similar compounds) suggests that this compound’s dihydroisoquinoline-thiophene hybrid structure may exhibit distinct reactivity compared to simpler carboxamides like 3-chloro-N-phenyl-phthalimide, which lacks heterocyclic diversity .

Pharmacokinetic and ADMET Properties

While direct ADMET data for the target compound are unavailable, analogues such as 7-chloro-3-methyl-N-pyridin-2-yl-1-benzofuran-2-carboxamide demonstrate moderate metabolic stability in hepatic microsomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.